7-Benzyl-O-esculetin

Beschreibung

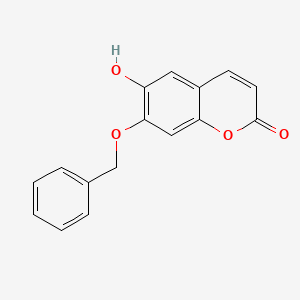

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Benzyl-O-esculetin chemical properties and structure

An In-depth Technical Guide to 7-Benzyl-O-esculetin: Chemical Properties, Structure, and Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Benzyl-O-esculetin, a significant derivative of the naturally occurring coumarin, esculetin. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, structure, synthesis, and potential pharmacological relevance, grounded in established scientific principles and methodologies.

Introduction: The Coumarin Scaffold and the Significance of 7-Benzyl-O-esculetin

Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants. The core of this family, esculetin (6,7-dihydroxycoumarin), is well-regarded for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-neoplastic properties.[1][2][3][4] The modification of esculetin's structure is a key strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic profile.

7-Benzyl-O-esculetin, also known as 7-benzyloxy-6-hydroxycoumarin or Esculetin-7-benzyl ether, is a synthetic derivative where the hydroxyl group at the 7-position of esculetin is protected by a benzyl group.[5] This structural modification significantly increases the molecule's lipophilicity compared to the parent esculetin. This change is critical, as it can profoundly influence the compound's solubility, cell membrane permeability, and interaction with biological targets. Consequently, 7-Benzyl-O-esculetin serves as a valuable intermediate in the synthesis of more complex molecules and as a research tool to investigate the structure-activity relationships of esculetin derivatives.[5]

Chemical Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 7-Benzyl-O-esculetin are summarized below.

Chemical Structure

The molecule consists of a coumarin core with a hydroxyl group at the 6-position and a benzyloxy group at the 7-position.

Caption: Chemical structure of 7-Benzyl-O-esculetin.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 7-(benzyloxy)-6-hydroxychromen-2-one | PubChem |

| Synonyms | 7-Benzyl-O-esculetin, Esculetin-7-benzyl ether, 6,7-Dihydroxycoumarin-7-benzyl ether | [5] |

| CAS Number | 895-61-4 | [5][6] |

| Molecular Formula | C₁₆H₁₂O₄ | [6][7][8] |

| Molecular Weight | 268.26 g/mol | [6][8][9] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available. For comparison, 4-hydroxy-7-benzyloxycoumarin melts at 292-294°C. | [10][11] |

| Solubility | Expected to be soluble in DMSO, chloroform, and other organic solvents; sparingly soluble in water. | [10][12] |

| logP (predicted) | ~2.5 - 3.5 (Increased lipophilicity vs. esculetin) | - |

Synthesis and Purification

The synthesis of 7-Benzyl-O-esculetin is typically achieved through the selective benzylation of esculetin. The key to this synthesis is the differential reactivity of the two hydroxyl groups at the 6- and 7-positions. The 7-OH group is generally more acidic and nucleophilic than the 6-OH group, allowing for regioselective alkylation under controlled conditions.

Rationale for Synthetic Strategy

The selective O-alkylation of one hydroxyl group in the presence of another requires careful selection of the base and reaction conditions. A weak base is often employed to selectively deprotonate the more acidic 7-OH group. Potassium carbonate (K₂CO₃) is a common choice as it is sufficiently basic to facilitate the reaction without causing significant side reactions. Acetone or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction between the resulting phenoxide and benzyl bromide.

Experimental Protocol: Synthesis of 7-Benzyl-O-esculetin

Materials:

-

Esculetin (6,7-dihydroxycoumarin)

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: To a solution of esculetin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude product in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 7-Benzyl-O-esculetin.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain 7-Benzyl-O-esculetin as a solid. Confirm the structure and purity using NMR and Mass Spectrometry.

Caption: Workflow for the synthesis and purification of 7-Benzyl-O-esculetin.

Spectroscopic Characterization

Structural elucidation is paramount for confirming the identity and purity of the synthesized compound. Below are the predicted spectroscopic data based on the known spectra of esculetin and related structures.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton at C6.

-

δ ~7.8-8.0 ppm (d, 1H, J ≈ 9.5 Hz): H4 proton, coupled to H3.

-

δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~7.1 ppm (s, 1H): H5 proton.

-

δ ~6.8 ppm (s, 1H): H8 proton.

-

δ ~6.2-6.3 ppm (d, 1H, J ≈ 9.5 Hz): H3 proton, coupled to H4.

-

δ ~5.2 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160 ppm: C2 (lactone carbonyl).

-

δ ~150-155 ppm: C7, C8a.

-

δ ~145-150 ppm: C6.

-

δ ~144 ppm: C4.

-

δ ~136 ppm: Quaternary carbon of the benzyl ring.

-

δ ~128-129 ppm: CH carbons of the benzyl ring.

-

δ ~110-115 ppm: C3, C5, C4a.

-

δ ~102 ppm: C8.

-

δ ~70 ppm: Methylene (-CH₂-) carbon of the benzyl group.

-

Infrared (IR) Spectroscopy

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~1700-1720 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated lactone.

-

~1580-1620 cm⁻¹: C=C stretching of the aromatic and pyrone rings.

-

~1250-1280 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

~1020-1050 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z = 268.07 for C₁₆H₁₂O₄.

-

Key Fragmentation: A prominent fragment would be the loss of the benzyl group (m/z 91, tropylium ion) or the benzyloxy radical, leading to an ion at m/z 177, corresponding to the hydroxy-esculetin radical cation.

Potential Biological and Pharmacological Profile

While specific biological studies on 7-Benzyl-O-esculetin are not extensively reported, its pharmacological profile can be inferred from its parent compound, esculetin, and the structural implications of the benzyl group.

Inferred Activities from Esculetin

Esculetin is a known antioxidant, capable of scavenging reactive oxygen species (ROS), which is a mechanism underlying its protective effects against oxidative stress-induced cellular damage.[2] It also exhibits anti-inflammatory activity, partly by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.[1][3]

Influence of the Benzyl Group

The introduction of the benzyl group at the 7-position has two major consequences:

-

Increased Lipophilicity: This enhances the molecule's ability to cross biological membranes, potentially increasing its bioavailability and intracellular concentration compared to the more polar esculetin.

-

Steric and Electronic Effects: The bulky benzyl group can alter the binding affinity of the molecule to target enzymes or receptors. It also blocks one of the two phenolic hydroxyls, which might be crucial for certain biological activities, such as metal chelation or specific hydrogen bonding interactions.

Potential as a Cytochrome P450 Probe

Derivatives of 7-benzyloxycoumarin are utilized as fluorescent probes to measure the activity of cytochrome P450 (CYP) enzymes.[17][18][19] For instance, the O-debenzylation of related compounds is catalyzed by specific CYP isoforms like CYP1A2 and CYP3A4.[17] It is plausible that 7-Benzyl-O-esculetin could also be metabolized by these enzymes, making it a potential tool for studying drug metabolism and enzyme inhibition.

Caption: Hypothesized ROS scavenging mechanism of 7-Benzyl-O-esculetin.

Applications and Future Directions

7-Benzyl-O-esculetin is primarily a tool for chemical and pharmacological research.[5] Its key applications include:

-

Synthetic Intermediate: It serves as a protected precursor for synthesizing more complex derivatives of esculetin, where selective modification of the 6-OH group is desired.

-

Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of esculetin and other derivatives, researchers can elucidate the role of the 6- and 7-hydroxyl groups in specific pharmacological effects.

-

Drug Discovery Lead: The coumarin scaffold is a "privileged structure" in medicinal chemistry. 7-Benzyl-O-esculetin can serve as a starting point for developing novel therapeutic agents with tailored properties.

Future research could focus on the systematic evaluation of 7-Benzyl-O-esculetin's activity in various disease models, its metabolic fate, and its potential as a specific probe for enzyme activity.

Conclusion

7-Benzyl-O-esculetin is a scientifically significant derivative of esculetin, bridging the gap between natural product chemistry and synthetic drug development. Its unique physicochemical properties, conferred by the benzyl group, make it an invaluable tool for creating novel compounds and for dissecting the mechanisms of coumarin bioactivity. This guide provides the foundational technical knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. 7-Benzyl-O-esculetin. National Center for Biotechnology Information. [Link]

-

Phyto-Tech. 7-Benzyl-O-esculetin. [Link]

-

PubChem. 7-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information. [Link]

-

Chemical Communications. Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Royal Society of Chemistry. [Link]

-

ResearchGate. Biologically active 7-hydroxycoumarin derivatives. [Link]

-

Wikidata. 7-Hydroxycoumarin. [Link]

-

Cheméo. Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). [Link]

-

MDPI. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. [Link]

- Google Patents. Esculetin derivatives and method for manufacture thereof, use thereof, and pharmaceutical composition.

-

Biocompare. 7-Benzyl-O-esculetin from Aladdin Scientific. [Link]

-

ACS Publications. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. [Link]

-

NIST WebBook. 7-Hydroxycoumarin. [Link]

-

PubMed. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. [Link]

-

Canadian Science Publishing. Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. [Link]

-

The Good Scents Company. 7-hydroxycoumarin. [Link]

-

PubMed. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. [Link]

-

LookChem. 7-hydroxcoumarin, 93-35-6. [Link]

-

SunanKalijaga.org. Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. [Link]

-

ResearchGate. 7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities. [Link]

-

Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. [Link]

-

ResearchGate. Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. [Link]

-

ResearchGate. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. [Link]

-

PubChem. Esculetin. National Center for Biotechnology Information. [Link]

-

BioCrick. 7-Hydroxycoumarin-6-carboxylic acid. [Link]

-

NIST WebBook. Esculetin. National Institute of Standards and Technology. [Link]

-

PubMed. IR spectroscopic features of gaseous C7H7O+ ions: benzylium versus tropylium ion structures. [Link]

-

ResearchGate. Comparison of NMR spectra of isolated compound B and standard esculetin. [Link]

-

Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

-

ResearchGate. 1H-and 13C-NMR data of compound 1. [Link]

-

NIST WebBook. Benzyl alcohol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 7-Benzyl-O-esculetin | C16H12O4 | CID 1204535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. biocompare.com [biocompare.com]

- 10. 30992-66-6 CAS MSDS (4-HYDROXY-7-BENZYLOXYCOUMARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 4-HYDROXY-7-BENZYLOXYCOUMARIN | 30992-66-6 [amp.chemicalbook.com]

- 12. 7-Hydroxycoumarin-6-carboxylic acid | CAS:833-52-3 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Esculetin(305-01-1) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. Benzyl alcohol [webbook.nist.gov]

- 17. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) CAS No. 220001-53-6 Sigma [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

What is the CAS number for 7-Benzyl-O-esculetin?

An In-Depth Technical Guide to 7-Benzyl-O-esculetin for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Benzyl-O-esculetin, a synthetic derivative of the natural coumarin, esculetin. The primary identifier for this compound is CAS Number: 895-61-4 .[1][2][3][4] This document details the physicochemical properties, a conceptual synthesis pathway, and the pertinent biological context of 7-Benzyl-O-esculetin. The guide is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of coumarin derivatives. By exploring the well-documented activities of its parent compound, esculetin, this guide provides a foundational rationale for the investigation of its benzylated analogue.

Introduction to 7-Benzyl-O-esculetin

7-Benzyl-O-esculetin, also known as 7-Benzyloxy-6-hydroxycoumarin, is a derivative of esculetin (6,7-dihydroxycoumarin).[3][5] Esculetin is a natural phenolic compound found in various plants, including those used in traditional Chinese medicine like Cortex Fraxini.[5][6][7] Esculetin itself exhibits a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-tumor, and hepatoprotective effects.[8][9]

The strategic addition of a benzyl group to the 7-hydroxyl position of the esculetin scaffold is a common medicinal chemistry approach. This modification is designed to modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability. Such alterations can significantly impact the compound's pharmacokinetics and pharmacodynamics, potentially enhancing its therapeutic efficacy or enabling more targeted delivery. This guide serves as a foundational resource for researchers exploring these possibilities.

Physicochemical Properties and Identification

Accurate identification is critical for any scientific investigation. The key identifiers and properties for 7-Benzyl-O-esculetin are summarized below.

| Property | Value | Source(s) |

| CAS Number | 895-61-4 | [1][2][3][4] |

| IUPAC Name | 7-(Benzyloxy)-6-hydroxy-2H-chromen-2-one | [3] |

| Molecular Formula | C₁₆H₁₂O₄ | [1][2][10] |

| Molecular Weight | 268.26 g/mol | [1][2] |

| PubChem CID | 1204535 | [2][10] |

| Synonyms | 7-Benzyl-O-esculetin, 7-Benzyloxy-6-hydroxycoumarin | [1][3] |

Synthesis and Derivatization Workflow

The synthesis of 7-Benzyl-O-esculetin originates from its natural precursor, esculetin. The process involves a selective benzylation of the 7-hydroxyl group. This is a standard ether synthesis reaction, chosen for its efficiency and control.

Causality in Synthesis Design: The 7-hydroxyl group of esculetin is generally more reactive than the 6-hydroxyl group, allowing for regioselective benzylation under controlled conditions. The benzyl group is introduced not only to explore structure-activity relationships but also as a potential protecting group in more complex synthetic schemes. Protecting one hydroxyl group allows for chemical modifications to be performed exclusively at the other.

Below is a diagram illustrating the conceptual workflow for the synthesis.

Caption: Conceptual synthesis of 7-Benzyl-O-esculetin from esculetin.

Biological Context: The Therapeutic Promise of the Esculetin Scaffold

While direct pharmacological data for 7-Benzyl-O-esculetin is limited in readily available literature, its therapeutic potential can be inferred from the extensive research on its parent compound, esculetin. The core coumarin structure is a "privileged scaffold" in medicinal chemistry, known for its diverse biological activities.

Key Pharmacological Activities of Esculetin:

-

Antioxidant Activity: Esculetin is a potent scavenger of free radicals and reactive oxygen species (ROS).[5][9] This activity is central to its protective effects against oxidative stress-induced cell damage.[5][11] The two phenolic hydroxyl groups are crucial for this function.[5]

-

Anti-Inflammatory Effects: Esculetin has been shown to reduce the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2.[8] It can suppress inflammatory pathways such as NF-κB.[8][9]

-

Anti-Tumor Properties: Numerous studies have demonstrated that esculetin can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through mitochondrial pathways.[6][8]

-

Hepatoprotective and Antidiabetic Effects: Esculetin has shown potential in protecting the liver from damage and in managing glucose metabolism, making it a candidate for investigating metabolic disorders.[5][6]

The benzylation at the 7-position may alter which of these activities are retained, enhanced, or diminished, making 7-Benzyl-O-esculetin a compelling subject for comparative biological screening.

Caption: Key pharmacological activities of the parent esculetin scaffold.

Experimental Protocol: In Vitro Antioxidant Capacity Assessment

To provide a practical, field-relevant methodology, this section details a protocol for evaluating the antioxidant potential of a compound like 7-Benzyl-O-esculetin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This is a foundational experiment for validating one of the core activities of the esculetin family.

Principle of the Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant compound.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Causality: Methanol is used as it readily dissolves both DPPH and many organic test compounds. The solution must be protected from light to prevent degradation of the radical.

-

Test Compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 7-Benzyl-O-esculetin in 1 mL of DMSO or methanol.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol. Causality: A known, potent antioxidant is used as a positive control to validate that the assay is working correctly.

-

Serial Dilutions: Prepare a series of dilutions from the test compound and positive control stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Procedure:

-

Plate Setup: In a 96-well microplate, add 100 µL of each dilution of the test compound, positive control, and blank (methanol) to respective wells.

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent photo-degradation of DPPH and ensure the observed color change is due solely to the scavenging activity of the test compounds.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where Abs_blank is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

IC₅₀ Determination: Plot the % scavenging activity against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph using non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

-

Conclusion

7-Benzyl-O-esculetin (CAS No. 895-61-4) is a synthetically accessible derivative of the pharmacologically rich natural product, esculetin. Its benzylated structure presents an opportunity for medicinal chemists to refine the therapeutic properties of the coumarin scaffold. By leveraging the extensive knowledge of esculetin's antioxidant, anti-inflammatory, and anti-proliferative activities, researchers can formulate targeted hypotheses for the biological evaluation of 7-Benzyl-O-esculetin. The protocols and data presented in this guide offer a solid starting point for its investigation in drug discovery and development programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1204535, 7-Benzyl-O-esculetin. [Link]

-

Liang, C., et al. (2017). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Molecules, 22(3), 387. [Link]

-

ResearchGate. (PDF) Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. [Link]

-

National Center for Biotechnology Information. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. [Link]

-

ResearchGate. Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281416, Esculetin. [Link]

-

Wikipedia. Aesculetin. [Link]

-

National Center for Biotechnology Information. Pharmacological activities of esculin and esculetin: A review. [Link]

-

ResearchGate. (PDF) Pharmacological and Therapeutic Applications of Esculetin. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. parchem.com [parchem.com]

- 4. 7-Benzyl-O-esculetin CAS号 895-61-4价格_品牌:维克奇生物-丁香通 [biomart.cn]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Benzyl-O-esculetin | C16H12O4 | CID 1204535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Esculetin | C9H6O4 | CID 5281416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Benzyl-O-esculetin: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Benzyl-O-esculetin, a derivative of the naturally occurring coumarin esculetin, represents a key molecule in synthetic and medicinal chemistry. By selectively protecting the 7-hydroxyl group of esculetin, this compound serves as a versatile intermediate for creating more complex derivatives and as a tool for probing the distinct biological roles of esculetin's two hydroxyl groups. This guide provides a comprehensive overview of its molecular properties, a detailed, field-proven protocol for its synthesis, expected analytical characterization, and a discussion of its potential applications in drug discovery and biomedical research.

Introduction to 7-Benzyl-O-esculetin

Coumarins are a prominent class of benzopyrone compounds widely distributed in the plant kingdom.[1] The subclass of dihydroxycoumarins, particularly esculetin (6,7-dihydroxycoumarin), is of significant interest due to its well-documented pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-proliferative effects.[2][3] The biological activity of esculetin is largely attributed to its catechol structure, which can effectively scavenge reactive oxygen species.[3]

7-Benzyl-O-esculetin (also known as 7-benzyloxy-6-hydroxycoumarin) is a synthetic derivative in which the hydroxyl group at the 7-position is masked with a benzyl ether. This modification is a common and critical strategy in medicinal chemistry for several reasons:

-

Modulation of Physicochemical Properties: Benzylation increases the lipophilicity of the molecule, which can significantly alter its solubility, membrane permeability, and pharmacokinetic profile.

-

Metabolic Stability: Protecting one of the hydroxyl groups can prevent phase II metabolic conjugation (e.g., glucuronidation or sulfation) at that position, potentially increasing the compound's bioavailability and half-life.

-

Synthetic Intermediate: It serves as a crucial building block, allowing for chemical modifications to be directed specifically at the free 6-hydroxyl group.

This guide details the core technical information required for researchers to synthesize, characterize, and utilize this valuable compound.

Core Molecular and Physicochemical Properties

Summarizing the fundamental identifiers and properties of 7-Benzyl-O-esculetin is the first step in any experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂O₄ | [4] |

| Molecular Weight | 268.26 g/mol | [4] |

| CAS Number | 895-61-4 | [4] |

| Synonyms | 7-Benzyloxy-6-hydroxycoumarin, Esculetin-7-benzyl ether, 6,7-Dihydroxycoumarin-7-benzyl ether | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not readily available in cited literature. | |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water. | |

| Storage | Store at -20°C for long-term stability. | [5] |

Synthesis Protocol: Selective O-Benzylation of Esculetin

The synthesis of 7-Benzyl-O-esculetin from esculetin is achieved through the selective benzylation of the 7-hydroxyl group. The hydroxyl proton at the 7-position is more acidic than the one at the 6-position due to its conjugation with the pyrone ring's carbonyl group. This difference in acidity allows for selective deprotonation and subsequent alkylation under controlled basic conditions.

The following protocol is a representative, field-proven method based on standard organic chemistry principles for selective phenol protection.

Causality and Experimental Rationale

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately weak base. It is strong enough to selectively deprotonate the more acidic 7-OH group without significantly affecting the less acidic 6-OH group, thus ensuring high regioselectivity.

-

Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. It readily dissolves the reactants and the phenoxide intermediate without participating in the reaction (i.e., it is non-nucleophilic).

-

Reagent: Benzyl bromide or benzyl chloride is the standard electrophile for introducing the benzyl protecting group. Benzyl bromide is generally more reactive.

-

Temperature Control: The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessive heat should be avoided to minimize side reactions and potential decomposition.

Step-by-Step Experimental Workflow

Materials:

-

Esculetin (6,7-dihydroxycoumarin)

-

Benzyl bromide (or Benzyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add esculetin (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the esculetin (concentration typically 0.1-0.2 M).

-

Base Addition: Add anhydrous potassium carbonate (approx. 1.1-1.2 eq). Stir the suspension vigorously for 15-20 minutes at room temperature. A color change may be observed as the phenoxide forms.

-

Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC), eluting with a mixture like hexane:ethyl acetate (e.g., 1:1). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers.

-

-

Purification (Initial):

-

Wash the combined organic layers sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification (Final):

-

Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the pure 7-Benzyl-O-esculetin.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the purified product.

-

Synthesis Workflow Diagram

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data is not widely published, the following section describes the expected outcomes from standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | - Benzylic Protons (CH₂): A characteristic singlet around δ 5.0-5.2 ppm. - Coumarin Protons: Doublets for H-3 and H-4 (vinyl protons) typically between δ 6.2-6.5 and δ 7.5-7.8 ppm, respectively. Singlets for H-5 and H-8 aromatic protons. - Benzyl Protons: Multiplets for the five aromatic protons of the benzyl group between δ 7.2-7.5 ppm. - Hydroxyl Proton (OH): A broad singlet for the remaining 6-OH group; its chemical shift is concentration-dependent and it is D₂O exchangeable. |

| ¹³C NMR | - Benzylic Carbon (CH₂): A signal around δ 70-72 ppm. - Coumarin Carbons: A signal for the lactone carbonyl (C-2) around δ 160-162 ppm. Signals for the oxygen-bearing aromatic carbons (C-6, C-7, C-8a) and other aromatic/vinylic carbons. - Benzyl Carbons: Signals for the aromatic carbons of the benzyl group, typically between δ 127-137 ppm. |

| FT-IR | - O-H Stretch: A broad absorption band for the phenolic hydroxyl group around 3200-3500 cm⁻¹. - C=O Stretch: A strong, sharp absorption for the lactone carbonyl group around 1700-1730 cm⁻¹. - C=C Stretch: Absorptions for aromatic and vinylic C=C bonds in the 1500-1650 cm⁻¹ region. - C-O Stretch: Strong bands for the aryl ethers and phenol C-O bonds in the 1000-1300 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): An M⁺ or [M+H]⁺ peak corresponding to the molecular weight (m/z ≈ 268.07 or 269.08). - Key Fragment: A prominent fragment ion at m/z 91, corresponding to the stable benzyl/tropylium cation [C₇H₇]⁺. |

Applications in Research and Drug Development

The unique structure of 7-Benzyl-O-esculetin makes it a valuable tool for advancing pharmaceutical research.

Probing Biological Mechanisms

Esculetin exhibits a wide range of biological activities. By comparing the activity of esculetin with that of 7-Benzyl-O-esculetin, researchers can dissect the specific contributions of the 6-OH versus the 7-OH group. This is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs. For example, if an activity is retained or enhanced in 7-Benzyl-O-esculetin, it suggests the 6-OH group is critical, whereas if the activity is abolished, the 7-OH group or the catechol moiety as a whole is likely essential.

Development of Novel Therapeutics

7-Benzyl-O-esculetin serves as a foundational scaffold for the synthesis of new chemical entities. The free 6-hydroxyl group can be further functionalized to introduce novel pharmacophores, improve target binding, or attach solubilizing groups. The benzyl group can later be removed under standard deprotection conditions (e.g., catalytic hydrogenation) if the free 7-hydroxyl is required in the final molecule.

Potential as a Fluorescent Probe

Many 7-hydroxycoumarin derivatives are known to be fluorescent.[6] Furthermore, related benzyloxy-coumarin compounds, such as 7-benzyloxy-4-(trifluoromethyl)coumarin, are well-established fluorogenic substrates used to measure the activity of metabolic enzymes like cytochrome P450s.[7] Upon enzymatic O-dealkylation, the highly fluorescent 7-hydroxy product is released. It is plausible that 7-Benzyl-O-esculetin could be explored for similar applications, serving as a substrate to probe the activity of specific O-debenzylase enzymes in various biological systems.

Conclusion

7-Benzyl-O-esculetin is more than just a protected form of a natural product; it is a strategic tool for chemical and pharmaceutical research. Its synthesis, while requiring careful control of reaction conditions to ensure selectivity, is based on robust and well-understood chemical principles. By providing a framework for its synthesis, characterization, and potential applications, this guide aims to empower researchers to leverage this versatile compound in their efforts to understand complex biological systems and develop the next generation of therapeutic agents.

References

-

PubChem. 7-Benzyl-O-esculetin. National Center for Biotechnology Information. Available at: [Link].

- Parveen, M., et al. (2011). Synthesis, 1H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. Der Pharma Chemica, 3(1), 22-30.

- Al-Majedy, Y. K., et al. (2017). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.

-

Cheng, Y., et al. (2017). Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. Molecules, 22(3), 387. Available at: [Link].

- Chimenti, F., et al. (2010). Synthesis and characterization of new 3-acyl-7-hydroxy-6,8-substituted-coumarin and 3-acyl-7-benzyloxy-6,8-substituted-coumarin derivatives. Journal of Heterocyclic Chemistry, 47(5), 1094-1100.

-

PubChem. 7-Hydroxy-6-methylcoumarin. National Center for Biotechnology Information. Available at: [Link].

-

Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11938-11949. Available at: [Link].

- Renwick, A. B., et al. (2000). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Xenobiotica, 30(10), 955-969.

- Venugopala, K. N., et al. (2013). Comprehensive Review on the Chemistry and Pharmacological Importance of Coumarins.

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

National Institute of Standards and Technology. 7-Hydroxycoumarin. NIST WebBook. Available at: [Link].

- Guan, Y., et al. (2016). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Spectroscopy and Spectral Analysis, 36(2), 355-360.

-

The Good Scents Company. 7-hydroxcoumarin. Available at: [Link].

- Zhang, Q., et al. (2015). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Guang Pu Xue Yu Guang Pu Fen Xi, 36(2), 355-60.

-

ResearchGate. FTIR spectrum of 7-hydroxy-4-methyl coumarin. Available at: [Link].

- Pissaloux, F., et al. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal of Molecular Structure, 1169, 124-131.

-

Ganesan, I., et al. (2022). Pharmacological and Therapeutic Applications of Esculetin. Molecules, 27(20), 7056. Available at: [Link].

-

Organic Chemistry Data. 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link].

-

Royal Society of Chemistry. Identification of Type I simple coumarins. Available at: [Link].

-

ResearchGate. Elution profiles of the metabolites using the LC-MS/MS method. Available at: [Link].

Sources

- 1. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

The Botanical Treasury: A Technical Guide to the Biological Origins and Natural Sources of Esculetin Derivatives

Introduction: The Prominence of Esculetin in Phytochemistry

Esculetin (6,7-dihydroxycoumarin) is a phenolic compound belonging to the coumarin class of secondary metabolites, which are widely distributed throughout the plant kingdom.[1] Renowned for a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects, esculetin and its derivatives are subjects of intense research in drug discovery and development.[2][3] The therapeutic potential of these compounds is intrinsically linked to their natural origins and the biosynthetic pathways that govern their formation in plants. This guide provides a comprehensive technical overview of the biological sources and biosynthetic routes of esculetin and its derivatives, offering valuable insights for researchers in phytochemistry, pharmacology, and drug development.

Part 1: Natural Distribution of Esculetin and Its Derivatives

Esculetin and its glycosidic forms, such as esculin (esculetin-6-glucoside) and chicoriin, are found in a variety of plant families.[4][5] Their presence is not ubiquitous, but rather concentrated in specific genera and species, where they play roles in plant defense and stress response.

Primary Botanical Sources

The most well-documented and commercially significant source of esculetin is the bark of trees from the Fraxinus genus (Oleaceae family), commonly known as ash trees.[6] The dried bark, traditionally used in Chinese medicine as "Cortex Fraxini" or "Qinpi," is derived from several species, including Fraxinus rhynchophylla, Fraxinus chinensis, Fraxinus szaboana, and Fraxinus stylosa.[1][2] Cortex Fraxini is a rich source of both esculetin and its glucoside, esculin.[2][4]

Beyond the Fraxinus genus, esculetin and its derivatives have been isolated from a diverse array of other plant species:

-

Asteraceae Family: Several species within the Artemisia genus, such as Artemisia montana and Artemisia annua, are known to contain esculetin.[7][8][9] Chicory (Cichorium intybus) is another notable member of this family that produces esculetin and its derivatives.[7][10]

-

Euphorbiaceae Family: Plants in the Euphorbia genus, including Euphorbia lathyris and Euphorbia guyoniana, have been identified as sources of esculetin.[7][11]

-

Other Notable Sources: Esculetin has also been found in plants such as horse chestnut (Aesculus hippocastanum), Viola odorata, and Citrus limonia.[12][13][14]

The following table summarizes the primary natural sources of esculetin and its common derivatives:

| Plant Family | Genus | Species | Common Name | Primary Derivatives | Reference(s) |

| Oleaceae | Fraxinus | F. rhynchophylla, F. chinensis | Ash | Esculetin, Esculin | [2],[4] |

| Asteraceae | Artemisia | A. montana, A. annua | Wormwood | Esculetin | [7],[8] |

| Asteraceae | Cichorium | C. intybus | Chicory | Esculetin, Esculin | [7],[10] |

| Euphorbiaceae | Euphorbia | E. lathyris, E. guyoniana | Caper Spurge | Esculetin | [7], |

| Sapindaceae | Aesculus | A. hippocastanum | Horse Chestnut | Esculin | [13] |

| Violaceae | Viola | V. odorata | Sweet Violet | Esculetin, Umbelliferone | [14] |

Part 2: The Biosynthetic Pathway of Esculetin

The formation of esculetin in plants is a multi-step enzymatic process that originates from the phenylpropanoid pathway. This fundamental pathway converts the amino acid phenylalanine into a variety of phenolic compounds.

The biosynthesis of esculetin begins with phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[15][16] Subsequently, cinnamate 4-hydroxylase (C4H) introduces a hydroxyl group to yield p-coumaric acid. This intermediate is then activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.[15][16]

The pathway then diverges towards the formation of various coumarins. For esculetin, p-coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl shikimate 3'-hydroxylase (C3'H) to yield caffeoyl-CoA. A key step is the ortho-hydroxylation of caffeoyl-CoA at the 6'-position, catalyzed by feruloyl-CoA 6'-hydroxylase (F6'H) .[12][15] The resulting intermediate undergoes a trans-cis isomerization and subsequent lactonization, a reaction that can be catalyzed by a coumarin synthase (COSY) , to form the esculetin molecule.[16]

The following diagram illustrates the core biosynthetic pathway leading to esculetin:

Sources

- 1. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rngr.net [rngr.net]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Flavonoids from Artemisia annua L. as Antioxidants and Their Potential Synergism with Artemisinin against Malaria and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo comprehensive metabolite profiling of esculetin and esculin derived from chicory in hyperuricemia rats using ultra-high-performance liquid chromatography coupled with quadrupole-orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Esculetin unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

An In-depth Technical Guide to the Solubility of 7-Benzyl-O-esculetin in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful experimental design and formulation. This guide provides a comprehensive technical overview of the solubility of 7-Benzyl-O-esculetin, a derivative of the naturally occurring coumarin, esculetin. We will explore the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into interpreting the resulting data.

Introduction to 7-Benzyl-O-esculetin and the Significance of its Solubility

7-Benzyl-O-esculetin, also known as 7-benzyloxy-6-hydroxycoumarin, is a synthetic derivative of esculetin. Esculetin (6,7-dihydroxycoumarin) is a natural coumarin found in various plants and is known for its diverse biological activities. The introduction of a benzyl group at the 7-hydroxy position significantly alters the physicochemical properties of the parent molecule, most notably its solubility. This modification, a common strategy in medicinal chemistry, is often employed to modulate properties like lipophilicity, which can in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of 7-Benzyl-O-esculetin's solubility is critical for:

-

Early-stage Drug Discovery: In high-throughput screening (HTS), poor solubility can lead to false negatives and unreliable structure-activity relationship (SAR) data.[1]

-

In Vitro and In Vivo Studies: Consistent and known concentrations are essential for accurate and reproducible biological assays.

-

Formulation Development: The choice of solvents and excipients for preclinical and clinical formulations is dictated by the compound's solubility.[2]

-

Chemical Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization is fundamental to achieving high purity and yield.

The Physicochemical Basis of 7-Benzyl-O-esculetin's Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Structural Comparison: Esculetin vs. 7-Benzyl-O-esculetin

-

Esculetin: Possesses two hydroxyl (-OH) groups, making it a relatively polar molecule capable of forming strong hydrogen bonds. This leads to moderate solubility in polar protic solvents like ethanol and methanol, and good solubility in polar aprotic solvents like DMSO and DMF which can act as hydrogen bond acceptors.[4] Its solubility in non-polar solvents is expected to be low.

-

7-Benzyl-O-esculetin: The replacement of the polar 7-hydroxyl group with a bulky, non-polar benzyloxy group drastically changes the molecule's character. The large, non-polar surface area of the benzyl group significantly increases the compound's lipophilicity (hydrophobicity). While the remaining 6-hydroxyl group can still participate in hydrogen bonding, the overall polarity of the molecule is reduced.

Expected Solubility Profile of 7-Benzyl-O-esculetin:

Based on its structure, we can predict the following solubility trends:

-

High Solubility: In moderately polar to non-polar organic solvents that can accommodate the large benzyl group and interact via van der Waals forces. Examples include dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

-

Moderate Solubility: In polar aprotic solvents like acetone, acetonitrile, DMSO, and DMF. While these solvents are polar, they can solvate the coumarin core and the benzyl group to some extent.

-

Low to Insoluble: In highly polar protic solvents like water and, to a lesser extent, methanol and ethanol. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large non-polar benzyl group is high.

Experimental Determination of Solubility

The solubility of a compound can be determined through two primary approaches: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium.[5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours) until the concentration of the dissolved compound in the solution remains constant.[6] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

-

Kinetic Solubility (Apparent Solubility): This is a high-throughput method often used in early drug discovery.[8] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[5]

The choice between these methods depends on the stage of research. Kinetic solubility is suitable for rapid screening of large numbers of compounds, while thermodynamic solubility provides more accurate and relevant data for lead optimization and formulation development.[9]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of 7-Benzyl-O-esculetin.

Materials:

-

7-Benzyl-O-esculetin (solid)

-

Selected laboratory solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, DMSO, DMF)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 7-Benzyl-O-esculetin to a glass vial. A general guideline is to add enough compound to ensure a visible amount of solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After the incubation period, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 7-Benzyl-O-esculetin in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of 7-Benzyl-O-esculetin in the original solvent, taking into account the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination using a 96-Well Plate Format

This protocol describes a high-throughput method for assessing the kinetic solubility of 7-Benzyl-O-esculetin.

Materials:

-

7-Benzyl-O-esculetin stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (clear bottom for UV analysis)

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer)

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the 7-Benzyl-O-esculetin DMSO stock solution to the buffer in each well. It is common to perform a serial dilution of the stock solution across the plate to test a range of concentrations.

-

Incubation and Shaking: Immediately place the plate on a plate shaker and agitate for a defined period (e.g., 1-2 hours) at a constant temperature.[1]

-

Precipitation Detection: Measure the absorbance of each well at a wavelength where the precipitated compound scatters light (e.g., 620 nm). An increase in absorbance indicates precipitation.

-

Quantification (Optional): To quantify the soluble portion, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and measure the absorbance at the λmax of 7-Benzyl-O-esculetin.

-

Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitation is observed.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Interpretation

| Solvent | Polarity Index | Predicted Solubility of 7-Benzyl-O-esculetin | Rationale for Prediction |

| Water | 10.2 | Very Low (<0.1 mg/mL) | The large non-polar benzyl group dominates, making it highly hydrophobic. |

| Ethanol | 5.2 | Low to Moderate | The hydroxyl group offers some interaction, but the benzyl group limits solubility. |

| Methanol | 6.6 | Low to Moderate | Similar to ethanol, but slightly more polar. |

| Acetone | 5.1 | Moderate to High | Good balance of polarity to solvate both the coumarin core and the benzyl group. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent that can interact with the polar parts of the molecule. |

| Ethyl Acetate | 4.4 | High | A moderately polar solvent that is a good choice for compounds of intermediate polarity. |

| Dichloromethane | 3.1 | High | A non-polar solvent that can effectively solvate the large hydrophobic benzyl group. |

| Chloroform | 4.1 | High | Similar to dichloromethane. |

| Tetrahydrofuran (THF) | 4.0 | High | A good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO in its broad solvating power. |

Interpreting the Data for Drug Development:

-

Aqueous Solubility (e.g., in PBS): This is a critical parameter for predicting oral bioavailability. Low aqueous solubility can be a major hurdle in drug development.[10]

-

Solubility in Organic Solvents: This information is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation of non-aqueous dosage forms.

-

Discrepancies between Kinetic and Thermodynamic Solubility: A large difference between these two values may indicate that the compound has a tendency to form supersaturated solutions, which could be advantageous for absorption but may also pose a risk of precipitation in vivo.[11] It can also suggest that the solid form used in the thermodynamic assay is more stable (crystalline) than the precipitate formed in the kinetic assay (often amorphous).

Conclusion

While direct experimental data for the solubility of 7-Benzyl-O-esculetin is not widely published, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. The introduction of the benzyl group at the 7-position of esculetin fundamentally shifts its properties from a relatively polar to a significantly more lipophilic compound. Consequently, 7-Benzyl-O-esculetin is expected to exhibit good solubility in a range of moderately polar to non-polar organic solvents, and poor solubility in highly polar solvents like water. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust framework for accurately determining the thermodynamic and kinetic solubility of this and other similar compounds, providing essential data to guide further research and development efforts.

References

- Al-Ghabeish, M., & Al-Akayleh, F. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 485-491.

- Ballard, S. A., & Roberts, D. P. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 3(2), 414-419.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15.

- Caron, G., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Simsek, S., et al. (2023). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet.

- Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(3), 2135-2141.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 4(12), 1475-1490.

- Al-Ghabeish, M., & Al-Akayleh, F. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 485-491.

- Park, J. B., et al. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 11(42), 336-341.

- Ballard, S. A., & Roberts, D. P. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 3(2), 414-419.

- Digital Ad-Media Technologies. (n.d.). Interpreting Solubility Curves.

- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 557-567.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840.

- Scribd. (n.d.). Shake Flask Method.

- Davit, B. M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11.

- Cayman Chemical. (2022).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Chilin, A., et al. (2010). Synthesis and characterization of new 3‐acyl‐7‐hydroxy‐6,8‐substituted‐coumarin and 3‐acyl‐7‐benzyloxy‐6,8‐substituted‐coumarin derivatives. Journal of Heterocyclic Chemistry, 47(4), 843-851.

- Ganai, S., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(28), 13269-13280.

- Selvita. (2023, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube.

- Karimi-Avargani, M. (2020). Re: Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? [Online forum post].

- Huang, J., et al. (2015). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. The Journal of Chemical Thermodynamics, 88, 143-149.

- Wang, L., et al. (2013). Synthesis and fluorescence properties of 7-hydroxy-3-(2-pyridyl)coumarin derivatives. Journal of Luminescence, 134, 53-58.

- Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10212-10223.

- Das, S., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10212-10223.

- Ganai, S., et al. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry, 47(28), 13269-13280.

- de Oliveira, C. B., et al. (2015). Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions Containing Pterocaulon balansae Extract. Latin American Journal of Pharmacy, 34(8), 1629-1635.

- Inamdar, T. M., et al. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research, 14(09).

- de Brum, T. F., et al. (2015). Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound. Molecules, 20(8), 13745-13757.

- Perera, K. D. C. S., et al. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6.

- BenchChem. (2025).

- Mettler Toledo. (n.d.). UV/Vis Spectrophotometry Guide.

- D'Abramo, M., et al. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. International Journal of Molecular Sciences, 24(13), 10984.

- Mphahlele, M. J., & Moquist, P. (2016).

- Islam, M., et al. (2009). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. Bangladesh Journal of Scientific and Industrial Research, 44(3), 321-326.

- Ismail, M., et al. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Bangladesh Journal of Scientific and Industrial Research, 41(3-4), 257-261.

- Cayman Chemical. (n.d.). 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC, CAS Number: 220001-53-6).

- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798.

- Patel, J. S., et al. (2023). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. JETIR, 10(6).

- Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 169, 264-270.

- Shimadzu. (n.d.). 7-Hydroxycoumarin.

Sources

- 1. enamine.net [enamine.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. youtube.com [youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. ovid.com [ovid.com]

Spectroscopic Data of 7-Benzyl-O-esculetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Benzyl-O-esculetin, a significant derivative of the naturally occurring coumarin, esculetin. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide elucidates the structural features of 7-Benzyl-O-esculetin, providing both predicted and experimental data where available, alongside detailed experimental protocols for data acquisition.

Introduction: The Significance of 7-Benzyl-O-esculetin

Esculetin (6,7-dihydroxycoumarin), a natural coumarin, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The modification of its hydroxyl groups offers a pathway to modulate its physicochemical properties and biological activity. The benzylation of the 7-hydroxyl group to yield 7-Benzyl-O-esculetin is a key synthetic modification aimed at enhancing lipophilicity and potentially improving pharmacokinetic profiles. A thorough understanding of the spectroscopic signature of this derivative is paramount for its unambiguous identification, purity assessment, and further development as a potential therapeutic agent.

Molecular Structure

The core of 7-Benzyl-O-esculetin is the coumarin (2H-1-benzopyran-2-one) scaffold, characterized by a fused benzene and α-pyrone ring system. In this derivative, the hydroxyl group at the 7-position of the esculetin backbone is etherified with a benzyl group, while the hydroxyl group at the 6-position remains free.

Systematic Name: 7-(benzyloxy)-6-hydroxy-2H-chromen-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted and reference ¹H and ¹³C NMR spectral data for 7-Benzyl-O-esculetin.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 7-Benzyl-O-esculetin is expected to exhibit characteristic signals for the coumarin core protons, the benzylic protons, and the aromatic protons of the benzyl group. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic rings.[4][5]

Table 1: Predicted and Reference ¹H NMR Chemical Shifts for 7-Benzyl-O-esculetin

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference δ (ppm) for Esculetin (in DMSO-d₆)[6] |

| H-3 | 6.20 - 6.30 | d | ~9.5 | 6.19 |

| H-4 | 7.85 - 7.95 | d | ~9.5 | 7.88 |

| H-5 | 6.75 - 6.85 | s | - | 6.79 |

| H-8 | 7.00 - 7.10 | s | - | 7.02 |

| 6-OH | ~9.0 (broad) | s | - | - |

| -OCH₂- | 5.10 - 5.20 | s | - | - |

| Benzyl-H (aromatic) | 7.30 - 7.50 | m | - | - |

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is crucial for NMR analysis.[7] DMSO-d₆ is particularly useful for compounds with hydroxyl groups as it allows for the observation of the exchangeable proton signal, which can be confirmed by D₂O exchange. The predicted shifts are based on the known spectrum of esculetin and the typical deshielding effect of the benzyloxy group on adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The benzylation at the 7-position will cause a significant downfield shift for C-7 and influence the chemical shifts of neighboring carbons.[8]

Table 2: Predicted and Reference ¹³C NMR Chemical Shifts for 7-Benzyl-O-esculetin

| Carbon | Predicted δ (ppm) | Reference δ (ppm) for Esculetin (in DMSO-d₆)[6] |

| C-2 | 160 - 162 | 160.72 |

| C-3 | 112 - 114 | 112.37 |

| C-4 | 143 - 145 | 144.28 |

| C-4a | 110 - 112 | 110.76 |

| C-5 | 102 - 104 | 102.64 |

| C-6 | 148 - 150 | 148.50 |

| C-7 | 150 - 152 | 150.33 |

| C-8 | 111 - 113 | 111.48 |

| C-8a | 142 - 144 | 142.83 |

| -OCH₂- | 70 - 72 | - |

| Benzyl-C (ipso) | 136 - 138 | - |

| Benzyl-C (ortho) | 128 - 129 | - |

| Benzyl-C (meta) | 128 - 129 | - |

| Benzyl-C (para) | 127 - 128 | - |

Expertise & Experience: The prediction of ¹³C NMR shifts relies on understanding substituent chemical shift (SCS) effects. The introduction of the electron-donating benzyloxy group at C-7 is expected to shield C-8 and C-6 to a lesser extent, while C-7 itself will be significantly deshielded.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 7-Benzyl-O-esculetin in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform a D₂O exchange experiment to confirm the hydroxyl proton signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 7-Benzyl-O-esculetin will show characteristic absorptions for the hydroxyl, carbonyl, aromatic, and ether functionalities.[9][10]

Table 3: Characteristic IR Absorption Bands for 7-Benzyl-O-esculetin

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3500 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (alkene) | 3000 - 3100 | Medium |

| C=O (lactone) | 1700 - 1730 | Strong |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-O (ether) | 1200 - 1300 | Strong |

| C-O (phenol) | 1200 - 1300 | Strong |

Trustworthiness: The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is a reliable indicator of the free hydroxyl group at the 6-position. The sharp, intense peak around 1700-1730 cm⁻¹ is a hallmark of the α,β-unsaturated lactone carbonyl group characteristic of coumarins.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for coumarin analysis.[11][12][13]

Table 4: Predicted Mass Spectrometry Data for 7-Benzyl-O-esculetin

| Ion | m/z (calculated) | Fragmentation Pathway |

| [M]⁺ | 268.07 | Molecular Ion |

| [M-H]⁺ | 267.06 | Loss of a hydrogen radical |

| [M-CO]⁺ | 240.08 | Loss of carbon monoxide from the pyrone ring |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group cleavage) |

Authoritative Grounding: The fragmentation of coumarins typically involves the loss of CO from the lactone ring.[12] In the case of 7-Benzyl-O-esculetin, a prominent peak at m/z 91 corresponding to the stable tropylium ion is expected due to the cleavage of the benzylic ether bond.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS or introduce it directly for EI-MS.

-

Instrumentation: Use a mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (ESI or EI).

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak.

-

MS/MS Mode: Select the molecular ion as the precursor and acquire a tandem mass spectrum to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of 7-Benzyl-O-esculetin.